
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone group attached to a methoxyphenyl ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-methoxyphenol, which is then converted to 2-amino-5-methoxyphenylmethanol.
Final Product Formation: The final step involves the formation of the this compound through a series of reactions, including oxidation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxyphenylmethanol: A precursor in the synthesis of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one.
2-Amino-5-methoxybenzyl Alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its bromopropanone group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following structure:
- Chemical Formula : C10H12BrN2O
- Molecular Weight : 271.12 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
- Modulation of Enzyme Activity : The compound may affect the activity of specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
Biological Activities
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis revealed an increase in caspase-3 activity, indicating that the compound triggers apoptotic pathways effectively.
Case Study 2: Enzyme Targeting
In another investigation, the compound was found to inhibit the activity of c-Met and PARP-1 kinases in vitro. This inhibition led to a decrease in cell viability and proliferation in treated cancer cells, suggesting a dual mechanism where both signaling pathways are disrupted.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for understanding its potential therapeutic applications:
- Absorption : Moderate absorption in biological systems.
- Distribution : The compound shows a favorable distribution profile with low efflux ratios.
- Metabolism : Initial studies suggest it undergoes metabolic transformation, impacting its bioavailability.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
SYQQDGDFSAEBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)CCBr |
Origin of Product |
United States |
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